5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
CAS No.: 4241-40-1
Cat. No.: VC21076785
Molecular Formula: C11H18N2O4
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4241-40-1 |
|---|---|
| Molecular Formula | C11H18N2O4 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17) |
| Standard InChI Key | XYOPMDJVSWQZTM-UHFFFAOYSA-N |
| SMILES | CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O |
| Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O |
Introduction
The compound 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione is a derivative of barbituric acid, featuring a substituted pyrimidine ring. Barbituric acid derivatives are well-known for their pharmacological applications, particularly as central nervous system depressants. This specific compound's structure and functional groups suggest potential biological activity and synthetic utility.
Structural Characteristics
Chemical Formula: C11H18N2O4
Molecular Weight: 242.27 g/mol
The compound consists of:
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A pyrimidine ring (1,3-diazinane-2,4,6-trione) at its core.
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Substituents at the 5th position: an ethyl group and a 4-hydroxypentan-2-yl group.
Key Features:
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The hydroxyl group (-OH) in the pentanyl chain introduces polarity and potential for hydrogen bonding.
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The trione structure contributes to chemical stability and reactivity in nucleophilic substitution reactions.
Synthesis
The synthesis of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione typically involves:
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Base-catalyzed alkylation: Barbituric acid reacts with appropriate alkyl halides to introduce the ethyl and hydroxypentanyl groups.
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Purification: Crystallization or chromatography methods are employed to isolate the final product.
Spectroscopic Analysis
The identification and structural confirmation of this compound can be achieved using the following techniques:
| Technique | Observations |
|---|---|
| IR Spectroscopy | Strong absorption bands for C=O (trione) at ~1700 cm⁻¹ and O-H at ~3400 cm⁻¹. |
| NMR Spectroscopy | Signals for the ethyl group (CH₃ and CH₂), hydroxyl proton (broad singlet), and pyrimidine protons. |
| Mass Spectrometry | Molecular ion peak at m/z = 242 confirming molecular weight. |
Biological Relevance
Barbituric acid derivatives have been extensively studied for their pharmacological properties:
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CNS Activity: Many derivatives act as sedatives or anesthetics by modulating GABA receptors.
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Potential Applications: The hydroxypentanyl substitution may enhance water solubility and bioavailability, suggesting potential as a pharmaceutical candidate.
Potential Applications
The compound's structure indicates possible uses in:
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Medicinal Chemistry: As a scaffold for designing CNS-active drugs.
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Synthetic Chemistry: As an intermediate in the preparation of more complex molecules.
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